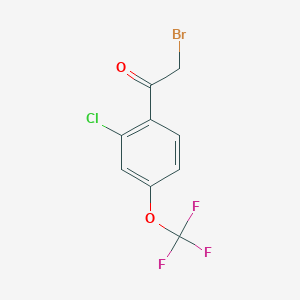

2-Chloro-4-(trifluoromethoxy)phenacyl bromide

Description

This compound is structurally analogous to other phenacyl bromides but distinguished by its unique substitution pattern, which imparts distinct electronic and steric properties.

The trifluoromethoxy group likely requires specialized reagents, such as trifluoromethylation agents, in the substitution steps.

Applications: Phenacyl bromides are widely used in organic synthesis as alkylating agents, particularly in Ullmann etherification and C–O bond-forming reactions .

Safety: Similar to other phenacyl bromides, this compound is expected to pose hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) based on safety data for related compounds . Proper handling requires personal protective equipment (PPE), including gloves and respiratory protection .

Properties

Molecular Formula |

C9H5BrClF3O2 |

|---|---|

Molecular Weight |

317.48 g/mol |

IUPAC Name |

2-bromo-1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H5BrClF3O2/c10-4-8(15)6-2-1-5(3-7(6)11)16-9(12,13)14/h1-3H,4H2 |

InChI Key |

FQPIHAGCAAQVOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 2-Chloro-4-(trifluoromethoxy)acetophenone. This reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone derivative.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted phenacyl derivatives.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Scientific Research Applications

Synthetic Chemistry Applications

Intermediate in Synthesis:

2-Chloro-4-(trifluoromethoxy)phenacyl bromide serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure allows for diverse reactions, including nucleophilic substitutions and coupling reactions. Common reagents used in these reactions include sodium azide for nucleophilic substitution and lithium aluminum hydride for reductions.

Reactivity with Biological Molecules:

The compound's ability to interact with various biological targets has been extensively studied. The presence of electron-withdrawing groups like trifluoromethoxy enhances its electrophilicity, allowing it to bind effectively to nucleophilic sites on proteins. This property is particularly useful in the design of enzyme inhibitors.

Biological Research Applications

Enzyme Inhibition:

Research indicates that 2-Chloro-4-(trifluoromethoxy)phenacyl bromide exhibits significant biological activity as an enzyme inhibitor. It has been shown to modulate the activity of various enzymes, making it a candidate for therapeutic applications. For instance, studies have demonstrated its potential in inhibiting topoisomerase II, a key enzyme involved in DNA replication and repair .

Case Study: Topoisomerase II Inhibitors

In a study focusing on novel derivatives of ciprofloxacin, compounds similar to 2-Chloro-4-(trifluoromethoxy)phenacyl bromide were synthesized and evaluated for their inhibitory effects on topoisomerase II. Results indicated that certain derivatives exhibited up to 90% inhibition at concentrations of 100 μM, outperforming traditional chemotherapeutics like doxorubicin .

Pharmaceutical Development

Therapeutic Potential:

The compound's unique properties make it a promising candidate for drug development. Its ability to interact with complex biological systems suggests potential therapeutic applications in treating various diseases, including cancer and bacterial infections. The structural features that enhance its reactivity also contribute to its effectiveness as a drug candidate .

Structure-Activity Relationship Studies:

Research into the structure-activity relationships of compounds related to 2-Chloro-4-(trifluoromethoxy)phenacyl bromide has revealed that modifications to the halogen substituents can significantly impact biological activity. For example, studies have shown that compounds with similar halogenated structures can effectively inhibit mitochondrial complex III, which is crucial for cellular respiration and energy production .

Industrial Applications

Agrochemical Synthesis:

Beyond pharmaceuticals, this compound is also utilized in the synthesis of agrochemicals. Its reactivity allows for the development of new herbicides and pesticides that target specific biochemical pathways in plants or pests. The ongoing research into its synthesis methods aims to improve yield and purity through advanced techniques like continuous flow reactors.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Synthetic Chemistry | Intermediate in pharmaceutical synthesis | Reacts with nucleophiles; versatile in synthetic pathways |

| Biological Research | Enzyme inhibitor (e.g., topoisomerase II) | Significant inhibition rates observed in studies |

| Pharmaceutical Development | Potential therapeutic agent | Effective against cancer and bacterial infections |

| Industrial Applications | Synthesis of agrochemicals | Used in developing targeted herbicides/pesticides |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the trifluoromethoxy group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to create complex molecules .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethoxy group increases molecular weight compared to chloro or methoxy analogs.

- Electron-withdrawing substituents (e.g., CF₃, Cl) enhance reactivity in Ullmann reactions by stabilizing transition states .

- Melting points and solubility data are scarce for trifluoromethoxy derivatives, but the lipophilic CF₃O group likely reduces water solubility compared to methoxy analogs.

Industrial and Research Relevance

- Market Demand : Fluorinated phenacyl bromides are niche products used in pharmaceuticals and agrochemicals. For example, 4-(trifluoromethoxy) derivatives are intermediates in drug discovery .

- Synthetic Challenges : Introducing trifluoromethoxy groups requires specialized reagents (e.g., trifluoromethylation agents), increasing synthesis costs compared to chloro or methoxy analogs .

Biological Activity

2-Chloro-4-(trifluoromethoxy)phenacyl bromide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide can be represented as follows:

- Molecular Formula : C9H6BrClF3O

- Molecular Weight : 307.49 g/mol

This compound features a phenacyl group substituted with a chloro and a trifluoromethoxy group, which significantly influences its reactivity and biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide against various cancer cell lines. The compound exhibited notable cytotoxicity in the following assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis and cell cycle arrest |

| HCT-116 (Colon) | 12.5 | DNA fragmentation and modulation of apoptotic markers |

| HepG2 (Liver) | 18.3 | Inhibition of CDK4 expression and activation of P53 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy in targeting cancer cells.

The mechanism by which 2-Chloro-4-(trifluoromethoxy)phenacyl bromide exerts its cytotoxic effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins (e.g., Bax) and inhibiting anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing further proliferation of cancer cells.

- DNA Damage : The compound induces DNA fragmentation, which is a hallmark of apoptosis.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with 2-Chloro-4-(trifluoromethoxy)phenacyl bromide resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting potential for therapeutic application in cancer treatment.

- Molecular Docking Studies : Computational analyses indicated strong binding affinity to CDK4, supporting experimental findings that suggest inhibition of this kinase is crucial for its anticancer activity.

Summary of Findings

The biological activity of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide underscores its potential as an anticancer agent. Key findings include:

- Significant cytotoxicity against multiple cancer cell lines.

- Mechanisms involving apoptosis induction, cell cycle arrest, and DNA damage.

- Promising results from both in vitro and in vivo studies.

Q & A

Q. What are the recommended safety protocols for handling 2-chloro-4-(trifluoromethoxy)phenacyl bromide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., FFP3 masks) if ventilation is insufficient .

- Ventilation : Operate in fume hoods to avoid inhalation of vapors or aerosols .

- Emergency Measures : In case of skin contact, wash immediately with water and soap; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Store in a cool, dry, ventilated area away from oxidizers and incompatible materials (e.g., strong acids/bases) .

Q. How can researchers verify the purity of 2-chloro-4-(trifluoromethoxy)phenacyl bromide?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm structural integrity and detect impurities.

- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) for quantitative purity assessment.

- Melting Point Analysis : Compare observed melting points with literature values (e.g., ~112°C, if available) .

Q. What solvents are compatible with 2-chloro-4-(trifluoromethoxy)phenacyl bromide for synthetic applications?

- Methodological Answer :

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the reactivity of 2-chloro-4-(trifluoromethoxy)phenacyl bromide in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -OCF group deactivates the aromatic ring, reducing electrophilicity at the para position. This necessitates harsher conditions (e.g., Pd catalysts, elevated temperatures) for Suzuki-Miyaura couplings .

- Steric Considerations : The bulky trifluoromethoxy group may hinder access to reactive sites, requiring optimized ligand systems (e.g., bulky phosphines) .

Q. What strategies mitigate decomposition of 2-chloro-4-(trifluoromethoxy)phenacyl bromide under prolonged storage?

Q. How can computational methods predict the reaction pathways of 2-chloro-4-(trifluoromethoxy)phenacyl bromide in nucleophilic substitutions?

Q. What contradictions exist in reported toxicity data for 2-chloro-4-(trifluoromethoxy)phenacyl bromide, and how should they be resolved?

- Methodological Answer :

- Data Gaps : While acute toxicity is unclassified (no LD data), conflicting hazard labels (e.g., H315/H319 vs. H335) suggest variability in batch purity or test protocols .

- Resolution : Conduct in vitro assays (e.g., OECD TG 439 skin irritation tests) using standardized batches. Compare results with structurally analogous phenacyl bromides .

Q. What role does 2-chloro-4-(trifluoromethoxy)phenacyl bromide play in synthesizing bioactive heterocycles?

- Methodological Answer :

- Thiazolo-Pyrimidine Synthesis : React with thiourea derivatives under microwave irradiation in ionic liquids (e.g., [bmim]Br) to form pyrido-thiazolo-pyrimidines with cholinesterase inhibitory activity .

- Phenacyl Ester Prodrugs : Use as a leaving group in esterification of carboxylic acids for controlled drug release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.